{3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}(phenyl)methanone O-methyloxime
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Overview
Description
This compound is a complex organic molecule with a molecular formula of C17H11ClF3N3O2
. It contains a trifluoromethyl group attached to a pyridinyl ring, which is further connected to an isoxazolyl ring and a phenyl ring. The molecule also contains a methanone O-methyloxime group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is attached to a pyridinyl ring, which is further connected to an isoxazolyl ring and a phenyl ring. The molecule also contains a methanone O-methyloxime group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Trifluoromethyl groups are known to participate in various types of reactions, including aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the trifluoromethyl group could influence the compound’s reactivity, polarity, and other properties .Scientific Research Applications
Crystallography and Molecular Structure Analysis : The study of isomorphous structures related to the compound, such as 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone, provides insights into molecular behavior, disorder, and isomorphism in crystal structures, which is valuable in crystallography and drug design (Swamy et al., 2013).
Corrosion Inhibition : Pyrazole derivatives, such as methyl 5-(4-Chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, have been studied as corrosion inhibitors for mild steel in acidic solutions. These inhibitors demonstrate potential applications in industrial metal protection and preservation (Yadav et al., 2015).
Soil Metabolism in Agriculture : The compound's analog, isoxaflutole, is used as a herbicide in agriculture. Understanding its metabolism in soil and its transformation into active and non-active metabolites can inform safe and effective agricultural practices (Rouchaud et al., 2002).
Antimicrobial Research : The synthesis of pyrazoline derivatives with antimicrobial properties, such as (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, indicates potential applications in developing new antimicrobial agents (Kumar et al., 2012).
Optical and Spectroscopic Studies : Research into the molecular structure, spectroscopic properties, and quantum chemical aspects of derivatives similar to the compound contributes to the understanding of molecular interactions and properties, which is useful in materials science and pharmaceutical research (Sivakumar et al., 2021).
Synthesis of Functional Derivatives : The reaction of isoxazole derivatives with other compounds to synthesize novel compounds with potential applications in various fields, including pharmaceuticals and materials science, demonstrates the versatility and importance of this chemical class (Potkin et al., 2015).
Pharmacology and Drug Design : Studies on compounds like SR141716A, which are structurally related to the compound , contribute to our understanding of receptor interactions and pharmacodynamics, with implications for developing new drugs (Landsman et al., 1997).
Synthesis and Characterization of Boric Acid Ester Intermediates : The synthesis and crystal structure analysis of boric acid ester intermediates, which are related to the compound of interest, provide valuable information for the development of new materials and pharmaceuticals (Huang et al., 2021).
Future Directions
The future directions for research on this compound could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the importance of trifluoromethylated compounds in these areas . Additionally, further studies could focus on developing more efficient synthesis methods for this and similar compounds.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may bind to its targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
It is possible that the compound could influence various biochemical pathways depending on its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific environmental factors influencing the action of this compound are currently unknown .
Properties
IUPAC Name |
(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-N-methoxy-1-phenylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c1-25-24-15(10-5-3-2-4-6-10)14-8-13(23-26-14)16-12(18)7-11(9-22-16)17(19,20)21/h2-9H,1H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEWTOOENIXHKH-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=CC=C1)C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CC=CC=C1)/C2=CC(=NO2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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